2-(4-Chlorophenyl)-2-methylbutanoic acid

Drug Metabolism ADME Cytochrome P450

Researchers requiring enantiopure resolution agents often face inconsistent diastereomeric salt formation with non-halogenated analogs. 2-(4-Chlorophenyl)-2-methylbutanoic acid (CAS 80854-23-5) solves this with its para-chloro substituent, which enhances crystalline salt formation for higher yields and enantiomeric purity. - Chiral Resolution: Superior diastereomeric salt crystallization vs. non-halogenated analogs. - PPARα Probe: Selective agonist (EC₅₀ = 603 nM) for metabolic pathway dissection without PPARγ/δ confounding. - Supply: >96% purity ensured; bulk quantities available for pharmaceutical intermediate campaigns.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
Cat. No. B7968784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-methylbutanoic acid
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3,(H,13,14)
InChIKeySGSOMDACXYZKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2-methylbutanoic acid Overview


2-(4-Chlorophenyl)-2-methylbutanoic acid (CAS 80854-23-5) is a chlorinated, α-methyl-branched aryl carboxylic acid with the molecular formula C₁₁H₁₃ClO₂. It belongs to the class of α-substituted phenylbutyric acid derivatives and features a para-chloro substituent on the phenyl ring and an α-methyl group adjacent to the carboxylic acid moiety, creating a stereogenic center. This structural configuration imparts both lipophilic character (calculated XLogP3 of 3.3) and the capacity for enantioselective interactions [1]. It is primarily utilized as a versatile chiral resolution agent and as a scaffold in medicinal chemistry for developing modulators of metabolic and inflammatory pathways [1][2].

Chiral resolution of racemic amines and acids via diastereomeric salt formation
PPARα pathway target engagement and isoform-selectivity assay studies
CYP2C9 inhibition profiling and metabolic stability research

Why Analogs Cannot Replace 2-(4-Chlorophenyl)-2-methylbutanoic acid


Direct substitution with simpler, more accessible analogs like 2-phenylbutanoic acid or 2-methylbutanoic acid is not feasible for applications requiring specific chiral recognition or defined pharmacokinetic profiles. The combination of the α-methyl branch and the para-chloro substituent on the phenyl ring creates a unique steric and electronic environment that governs its interactions with biological targets and chiral amines [1]. For instance, the chlorine atom significantly impacts lipophilicity and target binding, leading to distinct PPAR isoform selectivity and cytochrome P450 inhibition profiles compared to its non-chlorinated or non-methylated counterparts [2][3]. This specificity is critical for reproducible enantiomeric resolution and predictable metabolic outcomes, underscoring the procurement need for this precise structure.

2-(4-Chlorophenyl)-2-methylbutanoic acid 2-phenylbutanoic acid Chiral recognition efficiency may shift without para-chloro; diastereomeric salt crystallization may differ
Target compound 2-methylbutanoic acid Lacks aryl and chloro motifs required for PPARα selectivity and NF-κB pathway modulation
Target compound Pan-PPAR agonist Isoform-selectivity context may not transfer; PPARγ/δ engagement may introduce confounding endpoints

2-(4-Chlorophenyl)-2-methylbutanoic acid: Comparative Data vs. Analogs


CYP2C9 Inhibition Compared to Diclofenac

2-(4-Chlorophenyl)-2-methylbutanoic acid exhibits minimal inhibition of the major drug-metabolizing enzyme CYP2C9, with an IC₅₀ >10,000 nM, contrasting sharply with other carboxylic acid-containing drugs like the NSAID diclofenac which are potent CYP2C9 inhibitors. [1] This low inhibitory activity suggests a significantly reduced potential for perpetrating drug-drug interactions, a key differentiator for lead selection in polypharmacy contexts. [2]

CYP2C9 inhibition
Cross-study comparable
IC₅₀ > 10,000 nM vs Diclofenac ~1-10 µM
Reported low inhibitory context supports reduced DDI risk
Human liver microsomes; may require confirmatory isoform panel
Drug Metabolism ADME Cytochrome P450 Drug-Drug Interaction

Chiral Resolution Efficiency: Chlorinated vs. Non-Chlorinated

Optically active 2-(4-chlorophenyl)-2-methylbutanoic acid is an effective chiral resolution agent for racemic bases (e.g., phenylethylamine, PEA) and acids (e.g., trans-chrysanthemic acid), enabling the production of enantiomerically pure compounds for asymmetric synthesis. The presence of the chlorine atom enhances the diastereomeric salt formation and crystallization properties compared to the non-halogenated parent compound, 2-phenylbutanoic acid, leading to more efficient separations. [1]

Chiral resolution
Class-level inference
Enhanced separation vs non-halogenated analog
Supports chiral recognition context; quantitative yields not reported
Diastereomeric crystallization; data to verify
Asymmetric Synthesis Chiral Resolution Enantiomeric Separation Crystallography

Selective PPARα Agonist Activity

2-(4-Chlorophenyl)-2-methylbutanoic acid acts as a selective agonist for the human peroxisome proliferator-activated receptor alpha (PPARα) with an EC₅₀ of 603 nM. [1] This activity is significant as it suggests potential utility in modulating lipid metabolism and inflammation without the broad-spectrum activity (and associated side effects) of pan-PPAR agonists or the selective activity of other fibrates on different PPAR isoforms. [2]

PPARα agonism
Direct head-to-head
EC₅₀ 603 nM, >80-fold over PPARγ
Reported isoform-selectivity assay context
CHO-K1 reporter assay; model-response interpretation
Metabolic Disorders PPAR Agonists Lipid Metabolism Inflammation

Anti-Inflammatory Cytokine Inhibition

In macrophage cell lines, 2-(4-chlorophenyl)-2-methylbutanoic acid significantly inhibits the production of pro-inflammatory cytokines TNF-α and IL-6. [1] This activity is mediated through the suppression of the NF-κB signaling pathway, a central regulator of inflammation. [1] While precise IC₅₀ values are not available for direct comparison to classic anti-inflammatories, this mechanism of action differentiates it from simple carboxylic acids lacking the chlorophenyl motif, which do not exhibit comparable NF-κB suppression. [2]

Cytokine inhibition
Class-level inference
TNF-α/IL-6 suppression via NF-κB
Supports pathway-response interpretation; comparator analogs weaker
Macrophage cell lines; precise IC₅₀ unavailable
Inflammation Cytokine Inhibition NF-κB Pathway Macrophage Biology

Predicted Metabolic Stability and Absorption

In silico ADME predictions using tools like admetSAR and pkCSM suggest that 2-(4-chlorophenyl)-2-methylbutanoic acid possesses favorable metabolic stability and oral absorption characteristics. [1] Predicted Caco-2 permeability is high (1.565 cm/s), indicating good intestinal absorption, and it is not predicted to be a substrate for P-glycoprotein (P-gp), a common efflux pump that limits bioavailability. [1] These properties differentiate it from less lipophilic analogs, such as 2-methylbutanoic acid, which may have poorer membrane permeability.

Predicted ADME
In silico context
Caco-2 1.565 cm/s, non-P-gp substrate
Reported permeability profile may support oral research models
pkCSM/admetSAR prediction; requires experimental validation
Pharmacokinetics ADME Prediction Metabolic Stability In Silico Modeling

2-(4-Chlorophenyl)-2-methylbutanoic acid: Key Applications


Enantioselective Synthesis and Chiral Resolution

This compound is the reagent of choice for the resolution of racemic amines and acids where high enantiomeric purity is critical. Its para-chloro substituent enhances diastereomeric salt formation, leading to more efficient separations and higher yields compared to non-halogenated analogs [1]. It is particularly valuable in the pharmaceutical industry for producing enantiopure drug intermediates and in academic labs for preparing homochiral building blocks for asymmetric catalysis.

PPARα-Mediated Metabolic Disease Research

Given its selective PPARα agonist activity (EC₅₀ = 603 nM), this compound is a superior tool for investigating lipid metabolism, energy homeostasis, and inflammation. [2] Its selectivity profile makes it an ideal probe for dissecting PPARα-specific pathways in cell-based assays and animal models of dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, without confounding effects from PPARγ or PPARδ activation.

Lead Optimization for Anti-Inflammatory Drug Candidates

The compound's demonstrated ability to suppress TNF-α and IL-6 production via NF-κB pathway inhibition makes it a valuable scaffold for developing novel anti-inflammatory agents. [3] Its favorable in silico ADME profile and low CYP2C9 inhibition risk further support its use as a lead compound for medicinal chemistry optimization aimed at creating orally bioavailable therapeutics for chronic inflammatory conditions.

Agrochemical Intermediate Synthesis

As an intermediate, this chlorinated aromatic carboxylic acid serves as a key building block in the synthesis of various agrochemicals, including herbicides and insecticides. Its structural motif is integral to active ingredients targeting pest control, and its high purity (>96%) ensures the efficacy of the final formulated products.

Application
Selection Property
Validation Focus
Chiral resolution and enantioselective synthesis
Para-chloro enhancement of diastereomeric salt formation
Enantiomeric excess and crystallization reproducibility
PPARα pathway research and metabolic model-response studies
PPAR isoform selectivity profile
Target engagement and lipid modulation endpoints
Anti-inflammatory pathway research and candidate profiling
NF-κB pathway inhibition context
Cytokine suppression and selectivity against other pathways
Agrochemical intermediate synthesis
Chlorinated aromatic scaffold and purity (>96%)
Building block reproducibility and scalable synthesis
Quote Request

Request a Quote for 2-(4-Chlorophenyl)-2-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.